molecular formula C14H18ClN3O B6175222 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride CAS No. 2503202-00-2

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride

Cat. No.: B6175222
CAS No.: 2503202-00-2
M. Wt: 279.8
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Description

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a phenyl-pyrazole moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenyl-pyrazole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of phenyl-pyrazole carboxylic acids.

    Reduction: Formation of phenyl-pyrazole alcohols.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The phenyl-pyrazole moiety can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride is unique due to its ether linkage between the piperidine ring and the phenyl-pyrazole moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

2503202-00-2

Molecular Formula

C14H18ClN3O

Molecular Weight

279.8

Purity

95

Origin of Product

United States

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